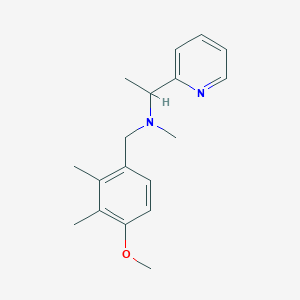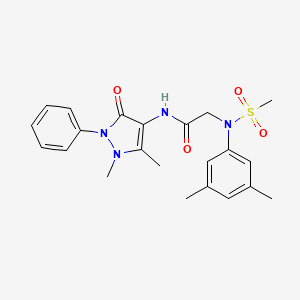![molecular formula C17H18N2O2 B3927791 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B3927791.png)
2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione, also known as SKF 38393, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzazepine derivatives and has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 involves the activation of dopamine D1-like receptors, which leads to the stimulation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP levels. This activation of the cAMP pathway has been shown to modulate various ion channels and other intracellular signaling pathways, leading to the observed physiological effects of this compound 38393.
Biochemical and Physiological Effects:
The use of this compound 38393 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. In addition, this compound 38393 has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 in lab experiments is its high selectivity for dopamine D1-like receptors, which enables researchers to study the specific role of these receptors in various physiological processes. However, one of the limitations of using this compound 38393 is its relatively low potency, which may require the use of higher concentrations of the compound in experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 in scientific research. One potential application is the development of novel therapeutic agents for the treatment of various neurological disorders, including Parkinson's disease and addiction. In addition, the use of this compound 38393 may lead to a better understanding of the role of dopamine D1-like receptors in various physiological processes, which could have implications for the development of new drugs targeting these receptors. Finally, the development of more potent analogs of this compound 38393 may enable researchers to study the specific effects of dopamine D1-like receptor activation at lower concentrations of the compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 has been extensively used in scientific research as a selective agonist of dopamine D1-like receptors. These receptors are widely distributed in the central nervous system and play a critical role in the regulation of various physiological processes, including motor function, reward, and cognition. The use of this compound 38393 has enabled researchers to study the role of dopamine D1-like receptors in these processes and has led to the development of novel therapeutic agents for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propyl]benzo[f]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)8-5-9-19-16(20)14-10-12-6-3-4-7-13(12)11-15(14)17(19)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYJRGRCMXSCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC3=CC=CC=C3C=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B3927715.png)
![2-methoxy-2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3927716.png)

![N-bicyclo[2.2.1]hept-2-yl-4-chloro-3-nitrobenzamide](/img/structure/B3927726.png)
![8-(3-phenoxybenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3927728.png)
![3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine](/img/structure/B3927739.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3927747.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3927749.png)
![11-(1,3-benzodioxol-5-yl)-7-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927750.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3927762.png)
![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3927768.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927804.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3927805.png)